molecular formula C6H14O2 B1613570 4-Methoxypentan-2-ol CAS No. 90971-84-9

4-Methoxypentan-2-ol

Cat. No.: B1613570
CAS No.: 90971-84-9
M. Wt: 118.17 g/mol
InChI Key: GXVDVJQTXFTVMP-UHFFFAOYSA-N
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Description

4-Methoxypentan-2-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is soluble in water and commonly used in various industrial applications. This compound is part of the alcohol family and is characterized by the presence of a methoxy group attached to the second carbon of a pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxypentan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxypentanal with a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methoxypentanal. This process involves the use of a metal catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions. The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: When oxidized using reagents like potassium permanganate or chromium trioxide, this compound can be converted to 4-methoxypentanoic acid.

    Reduction: The compound can be reduced to 4-methoxypentane using strong reducing agents such as lithium aluminum hydride.

    Substitution: In the presence of strong acids or bases, the methoxy group can be substituted with other functional groups, leading to the formation of various derivatives.

Major Products Formed:

    Oxidation: 4-Methoxypentanoic acid

    Reduction: 4-Methoxypentane

    Substitution: Various substituted pentanols depending on the reagents used

Scientific Research Applications

4-Methoxypentan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the synthesis of complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.

    Medicine: Research has explored its potential use in drug formulation and delivery systems due to its solubility and reactivity.

    Industry: this compound is employed in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxypentan-2-ol involves its interaction with various molecular targets and pathways:

    Enzymatic Reactions: The compound can act as a substrate for alcohol dehydrogenases, leading to its oxidation or reduction.

    Solvent Properties: Its ability to dissolve a wide range of substances makes it useful in facilitating chemical reactions and enhancing the solubility of other compounds.

    Chemical Reactivity: The presence of the methoxy group and hydroxyl group allows it to participate in various chemical reactions, making it a versatile compound in synthesis and research.

Comparison with Similar Compounds

4-Methoxypentan-2-ol can be compared with other similar compounds such as:

    4-Methylpentan-2-ol: Both compounds have similar structures but differ in the presence of a methoxy group in this compound, which imparts different chemical properties.

    4-Ethoxypentan-2-ol: This compound has an ethoxy group instead of a methoxy group, leading to variations in reactivity and solubility.

    4-Methoxypentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions compared to this compound.

The uniqueness of this compound lies in its combination of a methoxy group and a hydroxyl group, which provides a balance of solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-methoxypentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2)8-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVDVJQTXFTVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624859
Record name 4-Methoxypentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90971-84-9
Record name 4-Methoxypentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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